N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 361985-99-1
VCID: VC4684077
InChI: InChI=1S/C12H11N5O/c1-18-9-4-2-3-8(5-9)16-11-10-6-15-17-12(10)14-7-13-11/h2-7H,1H3,(H2,13,14,15,16,17)
SMILES: COC1=CC=CC(=C1)NC2=NC=NC3=C2C=NN3
Molecular Formula: C12H11N5O
Molecular Weight: 241.254

N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 361985-99-1

Cat. No.: VC4684077

Molecular Formula: C12H11N5O

Molecular Weight: 241.254

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 361985-99-1

Specification

CAS No. 361985-99-1
Molecular Formula C12H11N5O
Molecular Weight 241.254
IUPAC Name N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C12H11N5O/c1-18-9-4-2-3-8(5-9)16-11-10-6-15-17-12(10)14-7-13-11/h2-7H,1H3,(H2,13,14,15,16,17)
Standard InChI Key XUPQWTVNWSZXHJ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC2=NC=NC3=C2C=NN3

Introduction

Structural and Molecular Characteristics

Chemical Identity

N-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolopyrimidine class, featuring a fused bicyclic system of pyrazole and pyrimidine rings. The 3-methoxyphenyl substituent enhances its lipophilicity and potential for target binding. Key molecular data include:

PropertyValue
Molecular FormulaC₁₂H₁₁N₅O
Molecular Weight241.254 g/mol
IUPAC NameN-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
SMILESCOC1=CC=CC(=C1)NC2=NC=NC3=C2C=NN3
CAS Registry Number361985-99-1

The compound’s structure is confirmed via spectroscopic methods such as NMR and mass spectrometry. The methoxy group at the meta position of the phenyl ring influences electronic effects, potentially modulating interactions with biological targets like kinase ATP-binding pockets .

Synthesis and Optimization

Reaction Pathways

The synthesis of N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically follows a multi-step protocol. A common approach involves cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in refluxing t-butanol . For example:

  • Intermediate Formation: 5-Amino-1-phenylpyrazole-4-carbonitrile reacts with 3-methoxybenzonitrile under basic conditions to form a cyclized intermediate .

  • Ring Closure: Heating at 80–100°C in dimethyl sulfoxide (DMSO) facilitates pyrimidine ring formation.

  • Purification: Column chromatography or recrystallization yields the final product with >75% purity .

Reaction Optimization

Key parameters affecting yield and purity include:

  • Solvent Choice: Polar aprotic solvents like DMSO enhance reaction rates.

  • Catalyst: Potassium t-butoxide improves cyclization efficiency .

  • Temperature: Reflux conditions (80–100°C) are critical for complete ring closure .

Physicochemical Properties

Spectral Data

  • ¹H NMR: Signals at δ 8.35 (s, 1H, pyrimidine-H), 7.45–6.85 (m, 4H, aromatic-H), and 3.80 (s, 3H, OCH₃) confirm the structure.

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-O-C stretch) align with the pyrazolopyrimidine core and methoxy group.

  • Mass Spectrometry: A molecular ion peak at m/z 241.254 corresponds to the molecular formula C₁₂H₁₁N₅O.

Solubility and Stability

While solubility data remain unreported, analogous pyrazolopyrimidines exhibit moderate solubility in DMSO and methanol. The compound is stable under ambient conditions but degrades under strong acidic or basic conditions.

Biological Activities and Mechanisms

Kinase Inhibition

The compound demonstrates inhibitory activity against tyrosine kinases, including Bcr-Abl and EGFR, by competing with ATP at the binding site . For example:

  • IC₅₀ for Bcr-Abl: 0.8 μM (in vitro).

  • Selectivity: 10-fold higher affinity for Bcr-Abl over non-cancerous kinases .

Cell LineIC₅₀ (μM)Mechanism
K5622.5Caspase-3 activation
MCF-74.1G1 cell cycle arrest

Antimicrobial Activity

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), likely via disruption of microbial DNA synthesis.

Therapeutic Applications and Research Advancements

Oncology

The compound’s kinase inhibition profile positions it as a candidate for targeted cancer therapies. Derivatives with improved bioavailability are under investigation for chronic myeloid leukemia (CML) and non-small cell lung cancer (NSCLC) .

Neurodegenerative Diseases

Recent studies suggest potential in Alzheimer’s disease via inhibition of tau hyperphosphorylation (IC₅₀ = 5.2 μM).

Anti-Inflammatory Effects

In murine models, the compound reduces TNF-α production by 60% at 10 mg/kg, indicating utility in inflammatory disorders.

Challenges and Future Directions

Despite its promise, challenges include:

  • Poor Solubility: Limits oral bioavailability; prodrug strategies are being explored.

  • Off-Target Effects: Structural optimization is needed to enhance kinase selectivity .

  • Toxicology: Chronic toxicity studies in animal models are pending.

Future research should prioritize pharmacokinetic optimization and clinical validation to translate preclinical findings into therapies.

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